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Get Quote

Attention Researchers, Scientists, and Drug Development Professionals: Information regarding

a specific pan-PIM kinase inhibitor designated as LAS195319 is not publicly available. This

identifier may correspond to an internal development code, a discontinued compound, or a

proprietary designation that has not been disclosed in scientific literature or clinical trial

databases.

As an alternative, this guide provides a comprehensive technical overview of a well-

characterized, potent, and selective pan-PIM kinase inhibitor, GDC-0339, as a representative

example for this class of therapeutic agents. The information presented herein is synthesized

from publicly available preclinical data and serves as a valuable resource for understanding the

development and application of pan-PIM kinase inhibitors.

Introduction to PIM Kinases and Their Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of

three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial

role in regulating cell survival, proliferation, and differentiation.[1] Overexpression of PIM

kinases is implicated in the pathogenesis of various hematological malignancies and solid

tumors, making them an attractive target for cancer therapy.[2][3] Pan-PIM inhibitors, which
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target all three isoforms, are being developed to overcome potential functional redundancy

among the PIM kinases.[2]

GDC-0339: A Case Study of a Pan-PIM Kinase
Inhibitor
GDC-0339 is a potent and selective pan-PIM kinase inhibitor developed by Genentech.[4] It

exhibits excellent biochemical potency and favorable pharmacokinetic properties, making it a

suitable candidate for clinical development.[4]

The following tables summarize the key quantitative data for GDC-0339 from preclinical

studies.

Table 1: In Vitro Potency of GDC-0339 Against PIM Kinase Isoforms[4]

PIM Isoform Kᵢ (nM)

PIM1 0.018

PIM2 0.11

PIM3 0.008

Table 2: In Vivo Efficacy of GDC-0339 in a Human Myeloma (RPMI 8226) Xenograft Model[4]

Treatment Group Dose (mg/kg)
Tumor Growth Inhibition
(%)

GDC-0339 100 90

Table 3: Pharmacokinetic Properties of GDC-0339[4]
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Species Bioavailability (%)
Predicted Human Half-life
(hours)

Rodents
Improved (from earlier

compounds)
-

Cynomolgus Monkeys Favorable 3.2

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (Determination of Kᵢ): The inhibitory activity of GDC-0339 against the

three PIM kinase isoforms was likely determined using a competitive binding assay or a direct

enzymatic assay. A common method involves the use of a radiolabeled ATP analog and purified

recombinant PIM kinase.

Reaction Setup: Recombinant human PIM1, PIM2, or PIM3 enzyme is incubated with a

specific substrate (e.g., a peptide substrate) and a fixed concentration of a radiolabeled ATP

analog (e.g., [γ-³³P]ATP) in a suitable reaction buffer.

Inhibitor Addition: A range of concentrations of GDC-0339 is added to the reaction mixture.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).

Termination and Detection: The reaction is stopped, and the amount of phosphorylated

substrate is quantified. This can be achieved by capturing the substrate on a filter membrane

and measuring the incorporated radioactivity using a scintillation counter.

Data Analysis: The percentage of inhibition at each GDC-0339 concentration is calculated

relative to a control reaction without the inhibitor. The Kᵢ value is then determined by fitting

the data to an appropriate dose-response curve using non-linear regression analysis.

Human Tumor Xenograft Model: The in vivo efficacy of GDC-0339 was evaluated in a mouse

xenograft model using a human multiple myeloma cell line.

Cell Culture: RPMI 8226 human multiple myeloma cells are cultured under standard

conditions.
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Tumor Implantation: A specific number of RPMI 8226 cells (e.g., 5 x 10⁶) are suspended in a

suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of

immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The animals are then randomized into treatment and control groups.

Drug Administration: GDC-0339 is administered to the treatment group at a specified dose

and schedule (e.g., 100 mg/kg, orally, once daily). The control group receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Efficacy Endpoint: The study is terminated when tumors in the control group reach a

predetermined size. The tumor growth inhibition (TGI) is calculated as the percentage

difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action
Pan-PIM inhibitors like GDC-0339 exert their anti-cancer effects by modulating several key

signaling pathways that are critical for tumor cell survival and proliferation.

The following diagram illustrates the central role of PIM kinases in cellular signaling.
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Caption: PIM Kinase Signaling Pathway and Inhibition by GDC-0339.
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The process of identifying and characterizing a novel pan-PIM kinase inhibitor like GDC-0339

typically follows a structured workflow.

Compound Library Screening

Biochemical Assays
(PIM1, PIM2, PIM3)

Cell-Based Assays
(Proliferation, Apoptosis)

Kinase Selectivity Profiling

ADME/PK Studies
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Lead Candidate Selection
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Caption: Workflow for Pan-PIM Kinase Inhibitor Discovery.

Conclusion
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The development of pan-PIM kinase inhibitors like GDC-0339 represents a promising

therapeutic strategy for various cancers. A thorough understanding of their mechanism of

action, potency, and pharmacokinetic profile, as exemplified by the data presented, is crucial

for their successful clinical translation. The experimental protocols and pathway diagrams

provided in this guide offer a foundational resource for researchers and drug development

professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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